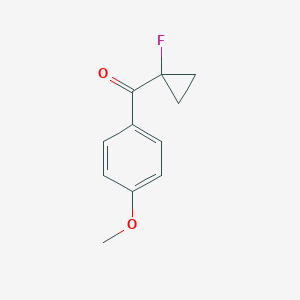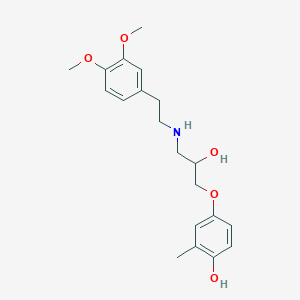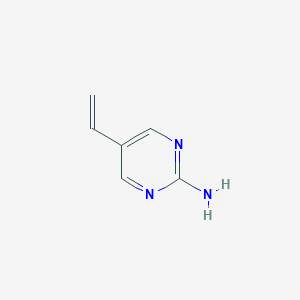
5-Vinylpyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-vinylpyrimidin-2-amine and its derivatives involves several methods, including the reaction of vinyl azides with thiourea under mild conditions to produce polysubstituted 5-aminopyrimidine-2(1H)-thiones. This method is efficient and straightforward, requiring no additional additives (Shao et al., 2012). Additionally, water-mediated synthesis under microwave irradiation has been developed as an ecofriendly method for producing disubstituted 5-aminopyrimidines from vinyl azides, offering high conversion rates and cleaner reaction profiles (Dehbi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of 5-vinylpyrimidin-2-amine derivatives is crucial for understanding their reactivity and properties. X-ray crystallography has been used to determine the structures of synthesized compounds, providing insights into their potential applications and interactions with other molecules. For instance, the structure of mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives has been reported, illustrating the versatility of 5-vinylpyrimidin-2-amine in synthesizing complex molecular scaffolds (Kibou et al., 2016).
Chemical Reactions and Properties
5-Vinylpyrimidin-2-amine undergoes various chemical reactions, facilitating the synthesis of a wide range of derivatives. For example, the palladium-catalyzed coupling of hydrazones, haloindoles, and amines leads to the synthesis of amino-substituted N-vinylazoles, which have shown good antiproliferative activity. This showcases the compound's potential in designing biologically relevant compounds (Roche et al., 2014).
Scientific Research Applications
It is utilized for studying the Chichibabin amination of 5-phenylpyrimidine and phenylpyrazine (Breuker, Plas, & Veldhuizen, 1986).
The compound plays a role in the synthesis of D- and L-deoxymannojirimycin, a process that involves asymmetric aminohydroxylation of vinylfuran (Haukaas & O'Doherty, 2001).
It has potential applications in the development of potent analgesic and anti-inflammatory agents, specifically in the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines (Chhabria, Bhatt, Raval, & Oza, 2007).
5-Vinylpyrimidines can be synthesized via organopalladium intermediates, a method relevant in chemical research (Arai & Daves, 1978).
5-Vinylpyrimidine nucleoside analogs, like BVDU, are identified as highly potent and selective inhibitors of herpes simplex virus type 1 and varicella-zoster virus (De Clercq & Walker, 1984).
The compound is useful for synthesizing polysubstituted 5-aminopyrimidine-2(1H)-thiones, another application in chemical research (Shao et al., 2012).
Some synthesized (pyrimidin-5-yl)-2-propionic acids, which include 5-vinylpyrimidin-2-amine, showed moderate anti-inflammatory and analgesic activity (Kvita & Schweizer, 1989).
The asymmetric direct vinylogous Michael reaction of α-unsaturated γ-butyrolactams with alkylidene malonates is facilitated by this compound, leading to the production of various 5-substituted 3-pyrrolidin-2-ones (Yang et al., 2012).
BVDU, derived from 5-vinylpyrimidine-2′-deoxynucleo-sides, exhibits anti-herpesvirus activity (Walker, 1987).
The AOVP derivative of 5-vinylpyrimidin-2-amine can form DNA interstrand crosslinks, a primary mechanism for the cytotoxic activity of many clinical anticancer drugs (Kusano et al., 2015).
2-Methyl-5-ethynylpyridine N-oxide can be used to synthesize N-oxides of pyridylacetylenic amines, highlighting its versatility (Ikramov et al., 2021).
Poly(vinylpyridine N-oxide) supported dichromates, derived from this compound, are efficient oxidizing reagents for various organic compounds (Tamami & Goudarzian, 1992).
Chiral amines catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones, forming optically active substituted 5-keto aldehydes (Melchiorre & Jørgensen, 2003).
A metal-free photoredox strategy for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation from redox-activated primary amine derivatives is enabled by this compound (Ociepa, Turkowska, & Gryko, 2018).
It aids in the synthesis of 2-aminopyridines and 6-amino-5-vinylpyrimidin-4-(3H)-ones, obtained through DA/RDA reactions or Michael Addition on pyrimidine derivatives (Cobo et al., 1994).
The compound is involved in the synthesis of highly substituted pyrroles via a multimetal-catalyzed rearrangement-condensation-cyclization domino approach (Binder & Kirsch, 2006).
Its reaction can be expanded to the synthesis of 2-, 4-, and 5-vinylpyrimidines (Kondo, Watanabe, Sakamoto, & Yamanaka, 1989).
Selective amination of polyhalopyridines by a palladium-xantphos complex, resulting in 5-amino-2-chloropyridine and 2-amino-5-bromopyridine products, is another application (Ji, Li, & Bunnelle, 2003).
LAS38096, a compound involving 5-vinylpyrimidin-2-amine, is a potent, selective, and efficacious A2B adenosine receptor antagonist (Vidal et al., 2007).
Safety And Hazards
According to its Safety Data Sheet, 5-Vinylpyrimidin-2-amine is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Future Directions
While specific future directions for 5-Vinylpyrimidin-2-amine are not explicitly mentioned in the retrieved papers, there is a general interest in the development of new efficient antitrypanosomal compounds with less side effects . Additionally, the potential for new drugs that target hyperactivated, disease-causing forms of protein kinases is anticipated .
properties
IUPAC Name |
5-ethenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYOMLHOURXTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545675 | |
| Record name | 5-Ethenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Vinylpyrimidin-2-amine | |
CAS RN |
108444-56-0 | |
| Record name | 5-Ethenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



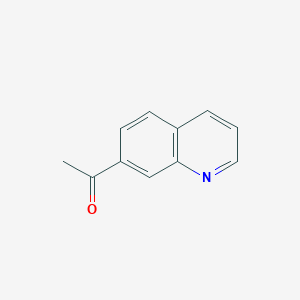
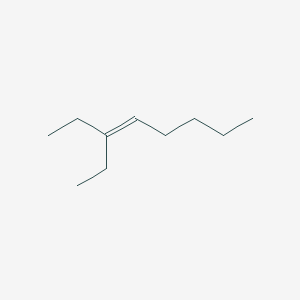
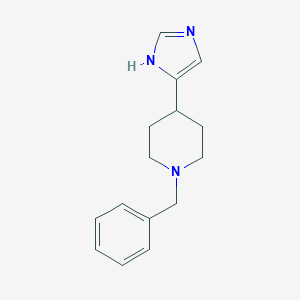
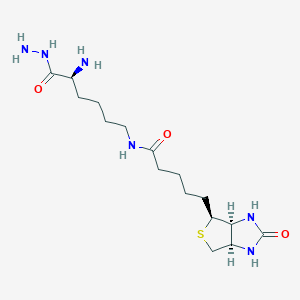
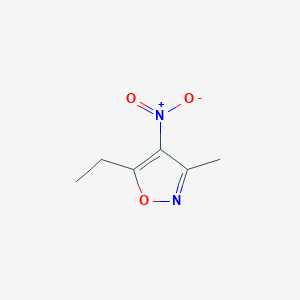
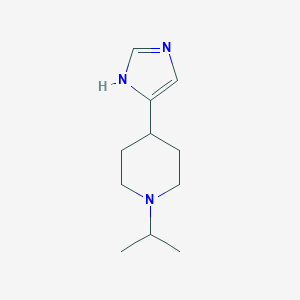
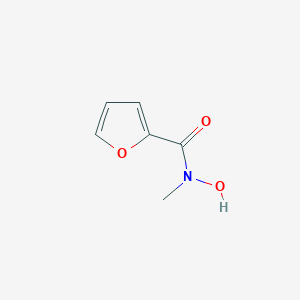
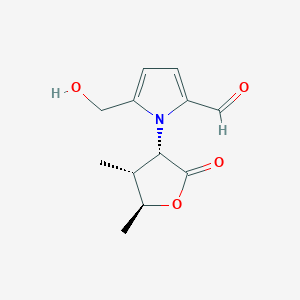
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
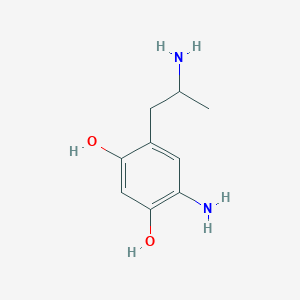
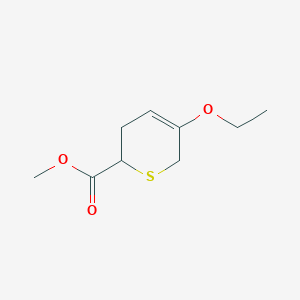
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)
